molecular formula C20H24O2 B14169356 5-Methoxy-1,7-diphenyl-3-heptanone CAS No. 100667-54-7

5-Methoxy-1,7-diphenyl-3-heptanone

Cat. No.: B14169356
CAS No.: 100667-54-7
M. Wt: 296.4 g/mol
InChI Key: PVYORFBABSDDNC-UHFFFAOYSA-N
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Description

5-Methoxy-1,7-diphenyl-3-heptanone is a chemical compound with the molecular formula C20H24O2. It is classified as a diarylheptanoid, a type of natural product often found in plants. This compound is known for its unique structure, which includes a heptanone backbone substituted with methoxy and diphenyl groups .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methoxy-1,7-diphenyl-3-heptanone typically involves the condensation of appropriate aromatic aldehydes with heptanone derivatives under controlled conditions. Common reagents used in the synthesis include methoxybenzaldehyde and phenylacetone, which undergo aldol condensation followed by reduction and methylation steps .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions: 5-Methoxy-1,7-diphenyl-3-heptanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction typically produces alcohols .

Scientific Research Applications

5-Methoxy-1,7-diphenyl-3-heptanone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Methoxy-1,7-diphenyl-3-heptanone involves its interaction with various molecular targets and pathways. It is believed to exert its effects by modulating enzyme activity and influencing cellular signaling pathways. The exact molecular targets are still under investigation, but preliminary studies suggest involvement in pathways related to inflammation and oxidative stress .

Comparison with Similar Compounds

  • 5-Hydroxy-1,7-diphenyl-3-heptanone
  • 7-(4’'-hydroxyphenyl)-1-phenyl-4-hepten-3-one
  • 5-Methoxy-7-(4’'-hydroxyphenyl)-1-phenyl-3-heptanone

Comparison: Compared to its analogs, 5-Methoxy-1,7-diphenyl-3-heptanone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. For instance, the methoxy group enhances its stability and modifies its reactivity compared to hydroxyl-substituted analogs .

Properties

CAS No.

100667-54-7

Molecular Formula

C20H24O2

Molecular Weight

296.4 g/mol

IUPAC Name

5-methoxy-1,7-diphenylheptan-3-one

InChI

InChI=1S/C20H24O2/c1-22-20(15-13-18-10-6-3-7-11-18)16-19(21)14-12-17-8-4-2-5-9-17/h2-11,20H,12-16H2,1H3

InChI Key

PVYORFBABSDDNC-UHFFFAOYSA-N

Canonical SMILES

COC(CCC1=CC=CC=C1)CC(=O)CCC2=CC=CC=C2

Origin of Product

United States

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